molecular formula C31H34BrN3O4 B10856103 (3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate

(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate

Cat. No.: B10856103
M. Wt: 592.5 g/mol
InChI Key: SVUSBZIJILRPDJ-UHFFFAOYSA-N
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Description

UCM1341 is a synthetic organic compound known for its dual pharmacophore elements. It acts as a melatonin receptor agonist and a fatty acid amide hydrolase inhibitor. This compound has shown potential benefits in neuroprotection and inflammation resolution, making it a promising candidate for therapeutic applications .

Preparation Methods

The synthesis of UCM1341 involves combining the pharmacophore elements of a melatonin receptor agonist and a fatty acid amide hydrolase inhibitor. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

UCM1341 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UCM1341 has a wide range of scientific research applications, including:

    Chemistry: UCM1341 is used in the study of chemical reactions and mechanisms, particularly those involving melatonin receptors and fatty acid amide hydrolase.

    Biology: UCM1341 is used in biological research to study its effects on cellular processes and signaling pathways.

    Medicine: UCM1341 has shown potential therapeutic benefits in neuroprotection and inflammation resolution, making it a candidate for the treatment of neuroinflammatory conditions.

    Industry: UCM1341 is used in the development of new drugs and therapeutic agents

Mechanism of Action

UCM1341 exerts its effects through a dual mechanism of action:

    Melatonin receptor agonist: UCM1341 binds to melatonin receptors, activating them and promoting neuroprotection and inflammation resolution.

    Fatty acid amide hydrolase inhibitor: UCM1341 inhibits the activity of fatty acid amide hydrolase, leading to increased levels of endocannabinoids such as anandamide and N-oleoylethanolamine. .

Comparison with Similar Compounds

UCM1341 is unique in its dual pharmacophore elements, combining the properties of a melatonin receptor agonist and a fatty acid amide hydrolase inhibitor. Similar compounds include:

UCM1341 exhibits greater neuroprotection and inflammation resolution compared to these reference compounds, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C31H34BrN3O4

Molecular Weight

592.5 g/mol

IUPAC Name

(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate

InChI

InChI=1S/C31H34BrN3O4/c1-22(36)33-18-16-27-28-21-25(14-15-29(28)35-30(27)32)38-19-8-3-2-7-17-34-31(37)39-26-13-9-12-24(20-26)23-10-5-4-6-11-23/h4-6,9-15,20-21,35H,2-3,7-8,16-19H2,1H3,(H,33,36)(H,34,37)

InChI Key

SVUSBZIJILRPDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OCCCCCCNC(=O)OC3=CC=CC(=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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